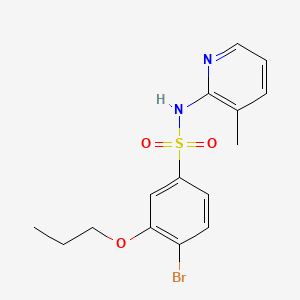
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes may include:
Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Bromination: Selective bromination of the aromatic ring.
Substitution Reactions: Introduction of the pyridine and propoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonamide group or other functional groups within the molecule.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in antimicrobial or anticancer research.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the sulfonamide group suggests potential interactions with bacterial enzymes, similar to other sulfonamide antibiotics.
類似化合物との比較
Similar Compounds
4-bromo-N-(2-pyridinyl)-3-propoxybenzenesulfonamide: Lacks the methyl group on the pyridine ring.
4-chloro-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide: Substitution of bromine with chlorine.
4-bromo-N-(3-methyl-2-pyridinyl)-3-ethoxybenzenesulfonamide: Substitution of the propoxy group with an ethoxy group.
Uniqueness
The unique combination of the bromine atom, methyl-pyridine ring, and propoxy group in 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C15H17BrN2O3S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
4-bromo-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
InChIキー |
DQIZYSGVYFBIFJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


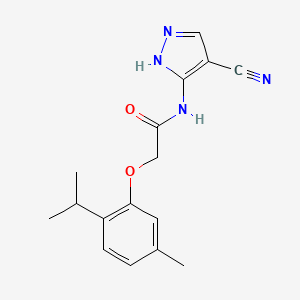


![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

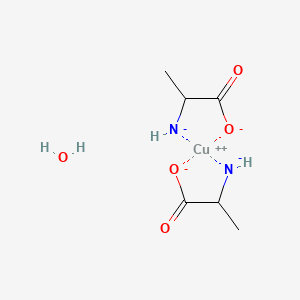
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
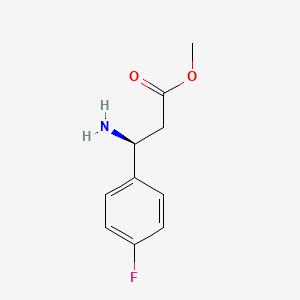
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
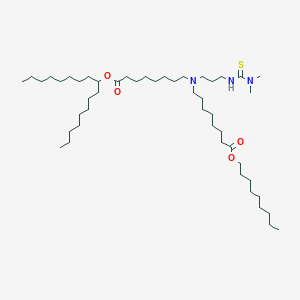
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)
